- New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactions, Chemistry - A European Journal, 2004, 10(23), 5952-5963
Cas no 93379-48-7 ((-)-Taddol)
(-)-Taddol Chemical and Physical Properties
Names and Identifiers
-
- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (-)-Taddol
- [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α'
- ,α'
- -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL
- TADDOL
- (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)
- (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol
- (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (R,R)-Taddol
- Taddol I
- W-204081
- DTXSID30369334
- AC-27904
- A1-24352
- NCGC00090592-02
- MFCD00064467
- (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- B1614
- AC1010
- (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- CS-W009636
- [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 93379-48-7
- C31H30O4
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL
- SCHEMBL2504692
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- AKOS015895700
-
- MDL: MFCD00064467
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
- InChI Key: OWVIRVJQDVCGQX-VSGBNLITSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
Computed Properties
- Exact Mass: 466.21400
- Monoisotopic Mass: 466.214
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.2
- Topological Polar Surface Area: 58.9A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.0864 (rough estimate)
- Melting Point: 194.0 to 198.0 deg-C
- Boiling Point: 633.2 ℃ at 760 mmHg
- Flash Point: 336.7℃
- Refractive Index: -69 ° (C=1, CHCl3)
- PSA: 58.92000
- LogP: 5.37870
- Solubility: Not available
- Specific Rotation: -65.5 º (c=1, CHCl3)
- Optical Activity: [α]19/D −62.6°, c = 1 in chloroform
(-)-Taddol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/38
- Storage Condition:Store at room temperature
(-)-Taddol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥100.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-5g |
(-)-Taddol |
93379-48-7 | 97% | 5g |
¥250.0 | 2024-07-19 | |
| Chemenu | CM196307-25g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 97% | 25g |
$284 | 2021-08-05 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-10g |
(-)-Taddol |
93379-48-7 | 97% | 10g |
¥405.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-100g |
(-)-Taddol |
93379-48-7 | 97% | 100g |
¥2400.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-25g |
(-)-Taddol |
93379-48-7 | 97% | 25g |
¥950.0 | 2024-07-19 | |
| Apollo Scientific | OR8725-5g |
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |
93379-48-7 | 96% | 5g |
£56.00 | 2025-02-20 | |
| Apollo Scientific | OR8725-25g |
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol |
93379-48-7 | 96% | 25g |
£153.00 | 2025-02-20 | |
| ChemScence | CS-W009636-5g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 5g |
$44.0 | 2022-04-26 | |
| ChemScence | CS-W009636-10g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 10g |
$77.0 | 2022-04-26 |
(-)-Taddol Production Method
Production Method 1
Production Method 2
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Production Method 3
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction., China, , ,
Production Method 4
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
- Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of Oxindoles, Organic Letters, 2015, 17(18), 4596-4599
Production Method 5
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
- Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain, Chemistry - A European Journal, 2004, 10(23), 5964-5970
Production Method 6
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrization, RSC Advances, 2016, 6(71), 67113-67117
Production Method 7
- A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric Acids, Heteroatom Chemistry, 2015, 26(1), 79-90
Production Method 8
1.2 Reagents: Ammonium chloride Solvents: Water
- Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof, China, , ,
Production Method 9
- Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds, Organic Letters, 2013, 15(12), 3106-3109
Production Method 10
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
- Quaternary phosphonium salt compound and preparation method thereof from tartaric acid, China, , ,
Production Method 11
1.2 Reagents: Ammonium chloride Solvents: Water
- New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactions, Asymmetric Catalysis, 2016, 3(1), 1-14
Production Method 12
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
- Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-Cycloaddition, Chemistry - A European Journal, 2018, 24(10), 2379-2383
Production Method 13
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
- Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol Complex, European Journal of Organic Chemistry, 2018, 2018(6), 785-793
(-)-Taddol Raw materials
- (-)-Taddol
- (4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyldioxolane
- 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, diethyl ester
- dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
(-)-Taddol Preparation Products
(-)-Taddol Suppliers
(-)-Taddol Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (-)-Taddol
Comprehensive Guide to (-)-Taddol (CAS No. 93379-48-7): Properties, Applications, and Innovations
In the realm of asymmetric synthesis and chiral auxiliaries, (-)-Taddol (CAS No. 93379-48-7) stands out as a pivotal compound. This enantiomerically pure diol, derived from tartaric acid, has garnered significant attention for its versatility in organic chemistry, particularly in stereoselective reactions. Researchers and industries alike value (-)-Taddol for its ability to act as a chiral ligand, catalyst, or resolving agent, making it indispensable in pharmaceuticals, agrochemicals, and advanced material synthesis.
The 93379-48-7 compound, commonly referred to as (-)-Taddol, is renowned for its rigid C2-symmetric structure. This unique architecture enables precise control over stereochemical outcomes in reactions such as Diels-Alder cycloadditions, aldol condensations, and hydrogenations. Its role in enantioselective catalysis has been extensively documented, with applications ranging from drug intermediates to fine chemicals. The growing demand for chiral purity in APIs (Active Pharmaceutical Ingredients) has further amplified interest in (-)-Taddol derivatives.
Recent advancements in green chemistry have spotlighted (-)-Taddol as a sustainable alternative to traditional metal-based catalysts. Its biodegradability and low toxicity align with global trends toward eco-friendly synthesis. A 2023 study highlighted its efficacy in photocatalysis, a hot topic in renewable energy and CO2 reduction research. Users searching for "chiral catalysts for asymmetric synthesis" or "sustainable alternatives to transition metals" will find (-)-Taddol highly relevant.
From an industrial perspective, 93379-48-7 is prized for its scalability. Manufacturers optimize its production via tartaric acid resolution, ensuring high enantiomeric excess (ee >99%). FAQs like "How to improve yield in Taddol-mediated reactions?" often cite temperature control and solvent selection as critical factors. The compound’s stability under aerobic conditions also simplifies handling, addressing common lab concerns.
Innovations in (-)-Taddol applications continue to emerge. For instance, its integration into MOFs (Metal-Organic Frameworks) for gas storage has opened new avenues in materials science. Meanwhile, computational chemists leverage its predictable stereodynamics for AI-driven reaction optimization, a trending search term in 2024. This synergy of experimental and theoretical approaches underscores (-)-Taddol’s enduring relevance.
In summary, (-)-Taddol (CAS No. 93379-48-7) remains a cornerstone of modern stereochemistry. Its dual role as a chiral scaffold and eco-catalyst resonates with contemporary priorities like sustainability and precision synthesis. Whether you’re exploring "non-toxic chiral auxiliaries" or "high-ee reaction protocols," this compound offers unparalleled utility across scientific disciplines.
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